molecular formula C10H10ClN3O2S2 B5689360 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine

5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No. B5689360
M. Wt: 303.8 g/mol
InChI Key: AMCSEFQQBFHGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the thiadiazole family and has been found to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases. Additionally, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to induce the expression of various genes that are involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting the growth of a wide range of cancer cells, making it a promising candidate for further research. Additionally, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine. One area of interest is in the development of more potent analogs of this compound that can be used as anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine and to identify other signaling pathways that may be targeted by this compound. Finally, more research is needed to explore the potential use of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to have a wide range of scientific research applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in vivo.

properties

IUPAC Name

5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S2/c11-7-1-3-8(4-2-7)18(15,16)6-5-9-13-14-10(12)17-9/h1-4H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCSEFQQBFHGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5230084

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.